1-benzyl-1-nitrosourea
Overview
Description
1-Benzyl-1-nitrosourea is an organic compound with the molecular formula C8H9N3O2. It is a member of the nitrosourea family, known for their applications in cancer treatment due to their ability to cross the blood-brain barrier and alkylate DNA . This compound is characterized by its nitroso group attached to a urea moiety, which is further substituted with a benzyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzyl-1-nitrosourea can be synthesized through a multi-step reaction. One common method involves the reaction of benzylamine with nitrous acid to form benzyl nitrosamine, which is then treated with phosgene to yield this compound . The reaction conditions typically involve:
Temperature: Ambient temperature
Solvents: Aqueous solutions and organic solvents like DMF (Dimethylformamide)
Reagents: Benzylamine, nitrous acid, phosgene
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-1-nitrosourea undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitro compounds.
Reduction: Reduction reactions can convert the nitroso group to an amine group.
Substitution: The nitroso group can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines and thiols can be used under mild conditions.
Major Products:
Oxidation: Benzyl nitro compounds
Reduction: Benzylamine derivatives
Substitution: Various substituted urea derivatives
Scientific Research Applications
1-Benzyl-1-nitrosourea has a wide range of applications in scientific research:
Biology: Studied for its effects on cellular processes and DNA alkylation.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-benzyl-1-nitrosourea involves the alkylation of DNA strands, leading to DNA damage and cellular death . Upon decomposition in aqueous solutions, it forms reactive intermediates such as chloroethyldiazohydroxide and isocyanate groups. These intermediates further decompose to form chloroethyl carbonium ions, which create adducts and crosslinks in DNA, inhibiting DNA repair and leading to cell death .
Comparison with Similar Compounds
1,3-Bis(2-chloroethyl)-1-nitrosourea (BCNU): Another nitrosourea compound used in cancer treatment.
1-(2-Chloroethyl)-3-cyclohexyl-1-nitrosourea (CCNU): Known for its use in chemotherapy.
Streptozotocin: A nitrosourea derivative used in the treatment of pancreatic cancer.
Uniqueness: 1-Benzyl-1-nitrosourea is unique due to its specific structure, which allows it to cross the blood-brain barrier and selectively alkylate DNA. Its benzyl group provides distinct reactivity and biological activity compared to other nitrosoureas .
Properties
IUPAC Name |
1-benzyl-1-nitrosourea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O2/c9-8(12)11(10-13)6-7-4-2-1-3-5-7/h1-5H,6H2,(H2,9,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBOGKXXMRLVGFX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(C(=O)N)N=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00228202 | |
Record name | N-Benzylnitrosourea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00228202 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
775-11-1 | |
Record name | N-Nitroso-N-(phenylmethyl)urea | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=775-11-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Benzylnitrosourea | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000775111 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Nitrosobenzylurea | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67523 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-Benzylnitrosourea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00228202 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-BENZYL-N-NITROSOUREA | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/66R25GI5ER | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does N-Benzyl-N-nitrosourea exert its mutagenic effects?
A1: BzNU primarily acts as a mutagen through the alkylation of DNA. [] This means it attaches a benzyl group to the DNA bases, primarily targeting guanine residues. This alkylation disrupts the normal structure and function of DNA, leading to mutations during DNA replication. Research indicates that BzNU shows selectivity towards the Salmonella typhimurium strain TA100 compared to TA1535. [] This selectivity likely stems from the fact that benzylation induces the SOS DNA repair system more strongly than methylation, as evidenced by the greater activity of BzNU in the SOS chromotest. []
Q2: What is the role of liver enzymes in the mutagenic activity of N-Benzyl-N-nitrosourea?
A2: BzNU's mutagenic activity is significantly influenced by liver enzymes, particularly cytochrome P450s. Studies using specific antibodies revealed that P450IIB plays a crucial role in BzNU's mutagenicity, especially at low concentrations. [] Conversely, P450IIE1 does not seem to contribute to BzNU's N-demethylation. [] Furthermore, glutathione (GSH) present in the liver plays a protective role by reducing BzNU's mutagenicity, highlighting the complex interplay between this compound and liver metabolism. []
Q3: What is the significance of comparing N-Benzyl-N-nitrosourea's activity to N-methyl-N-nitrosourea (MNU)?
A3: Comparing BzNU to MNU helps elucidate the impact of the benzyl group on mutagenicity. While both compounds are alkylating agents, they exhibit distinct strain preferences in Salmonella typhimurium. [] MNU preferentially mutates TA1535 over TA100, contrasting BzNU's preference. This difference emphasizes that the size and structure of the alkylating group (benzyl vs. methyl) significantly influence the compound's mutagenic profile and interaction with DNA repair mechanisms. []
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